molecular formula C13H23NO B2976500 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one CAS No. 1491929-24-8

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one

Cat. No.: B2976500
CAS No.: 1491929-24-8
M. Wt: 209.333
InChI Key: JKIFWADVCQUXNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a dimethylpropanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a strong base, followed by methylation and reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • Octahydro-7-methyl-3-methylene-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene

Uniqueness

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-13(2,3)12(15)14-9-5-7-10-6-4-8-11(10)14/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFWADVCQUXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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